

# Unveiling the Solid-State Architecture of 1,4-Bis(diphenylphosphino)butane (dppb)

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## Compound of Interest

Compound Name: 1,4-Bis(diphenylphosphino)butane

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A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **1,4-Bis(diphenylphosphino)butane** (dppb), an organophosphorus compound widely utilized as a chelating agent in coordination chemistry. Understanding the precise three-dimensional arrangement of this ligand is paramount for predicting its coordination behavior, designing novel metal complexes with specific catalytic or therapeutic properties, and for structure-based drug design.

## Crystallographic Data Summary

The crystal structure of **1,4-Bis(diphenylphosphino)butane** has been determined by single-crystal X-ray diffraction.<sup>[1]</sup> The key crystallographic parameters are summarized in the tables below, providing a quantitative overview of the solid-state conformation.

Table 1: Crystal Data and Structure Refinement for **1,4-Bis(diphenylphosphino)butane**

Parameter	Value
Empirical Formula	C <sub>28</sub> H <sub>28</sub> P <sub>2</sub>
Formula Weight	426.48
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	6.134(2)
b (Å)	8.166(3)
c (Å)	24.634(5)
β (°)	106.4(2)
Volume (Å <sup>3</sup> )	1184
Z	2
Density (calculated) (g cm <sup>-3</sup> )	1.196
Density (measured) (g cm <sup>-3</sup> )	1.20
F(000)	452
R	0.051
wR	0.052

Data sourced from Rivera et al. (1988).[\[1\]](#)

Table 2: Selected Bond Distances and Angles for **1,4-Bis(diphenylphosphino)butane**

Bond/Angle	Length (Å) / Angle (°)
(Bu)C-P	1.838(5)
(Ph)C-P (mean)	1.834(5)
(Ph)C-C(Ph) (mean)	1.380
(Ph)C-C(Ph)-C(Ph) (range)	117.7(5) - 121.6(5)

Data sourced from Rivera et al. (1988).[1]

## Experimental Protocols

The determination of the crystal structure of **1,4-Bis(diphenylphosphino)butane** involved the following key experimental procedures.

### Crystal Growth

Greenish transparent parallelepiped crystals of **1,4-Bis(diphenylphosphino)butane** suitable for X-ray diffraction were obtained.[1] While the specific crystallization method for the free ligand is not detailed in the primary reference, a general approach for obtaining single crystals of organophosphorus compounds involves slow evaporation of a saturated solution or solvent layering techniques.[2] For instance, crystals can be grown by dissolving the compound in a "good" solvent and carefully layering a less dense, miscible "anti-solvent" in which the compound is insoluble.[2]

### X-ray Data Collection

A single crystal with dimensions of approximately 0.3 x 0.3 x 0.4 mm was mounted on an automated four-circle Philips PW1100 diffractometer.[1] The lattice parameters were determined through a least-squares procedure applied to the setting angles of 25 strong reflections.[1] Intensity data were collected using graphite-monochromated Mo K $\alpha$  radiation ( $\lambda$  = 0.71069 Å).[1]

### Structure Solution and Refinement

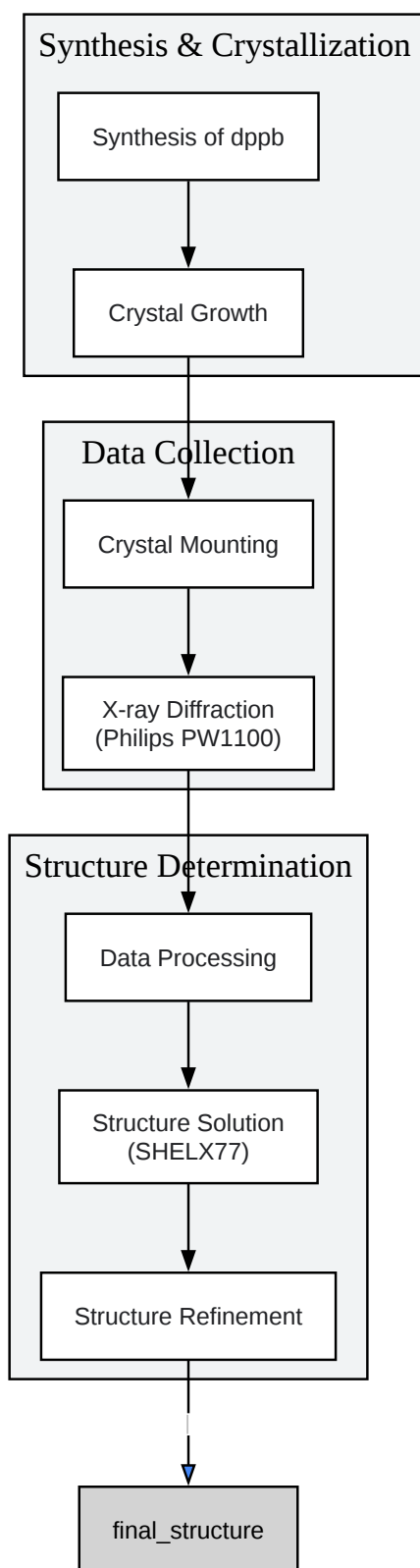
The collected diffraction data were processed, and the structure was solved and refined using the SHELX77 system.[1] All non-hydrogen atoms were refined anisotropically. The final refinement converged to an R-factor of 0.051 for 924 unique reflections with  $I > 3\sigma(I)$ .[1]

### Structural Insights

The crystal structure analysis reveals that the molecule possesses a center of symmetry. The  $(\text{CH}_2)_4$ - backbone is nearly planar, with the phosphorus atoms displaced by +0.105(2) and -0.105(2) Å from the mean plane of the butyl chain.[1] The phosphorus atoms exhibit the expected distorted tetrahedral geometry.[1] The conformation of the free ligand is reported to be very similar to its conformation when coordinated to rhodium atoms.[1]

## Visualizing the Experimental Workflow

The following diagram illustrates the generalized workflow for the single-crystal X-ray diffraction analysis of **1,4-Bis(diphenylphosphino)butane**.



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Workflow for Crystal Structure Determination.

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## References

- 1. journals.iucr.org [journals.iucr.org]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Unveiling the Solid-State Architecture of 1,4-Bis(diphenylphosphino)butane (dppb)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266417#crystal-structure-of-1-4-bis-diphenylphosphino-butane]

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